Furaquinocin D
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Overview
Description
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzogbenzofuran-6,9-dione is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzogbenzofuran-6,9-dione involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Hydroxyl, methoxy, and methyl groups are introduced through various organic reactions such as hydroxylation, methylation, and methoxylation.
Final assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzogbenzofuran-6,9-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of corresponding ketones or aldehydes.
Scientific Research Applications
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzogbenzofuran-6,9-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on various biological systems.
Medicine: Potential therapeutic applications could be explored, including its use as a drug candidate.
Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzogbenzofuran-6,9-dione involves its interaction with molecular targets in biological systems. The hydroxyl and methoxy groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-2,3,8-trimethyl-2H-benzogbenzofuran : Shares the benzofuran core structure.
4-hydroxy-3-methylbut-2-enyl diphosphate: A related compound with similar functional groups.
Uniqueness
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzogbenzofuran-6,9-dione is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions with biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
134984-99-9 |
---|---|
Molecular Formula |
C25H25NO3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O6/c1-10(2)7-8-15(24)22(5)12(4)28-21-16-13(9-14(23)17(21)22)19(26)20(27-6)11(3)18(16)25/h7,9,12,15,23-24H,8H2,1-6H3 |
InChI Key |
HVPDKSONVUABMQ-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)C)O |
Canonical SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)C)O |
Synonyms |
furaquinocin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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